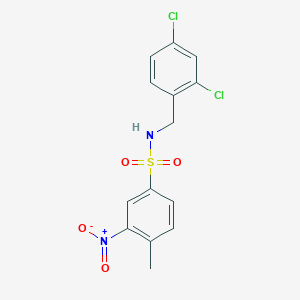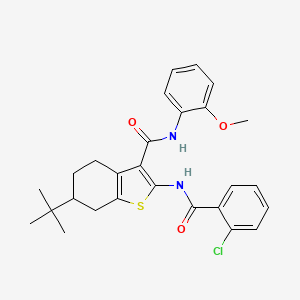![molecular formula C18H19F3O3 B3934408 1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene](/img/structure/B3934408.png)
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Descripción general
Descripción
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenoxypropoxy linkage
Métodos De Preparación
The synthesis of 1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxypropoxy intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form 3-(trifluoromethyl)phenoxypropane.
Ethoxylation: The intermediate is then reacted with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene can be compared with other similar compounds, such as:
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene: This compound lacks the phenoxypropoxy linkage, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenoxypropane:
Trifluoromethylbenzene derivatives: These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1-ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3O3/c1-2-22-16-9-3-4-10-17(16)24-12-6-11-23-15-8-5-7-14(13-15)18(19,20)21/h3-5,7-10,13H,2,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPBOMYVTSUGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3934331.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934333.png)
![1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B3934348.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934353.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934357.png)
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B3934361.png)

![8-[4-(2-bromophenoxy)butoxy]quinoline](/img/structure/B3934400.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934401.png)
![2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B3934403.png)
![4-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B3934412.png)
![8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline](/img/structure/B3934418.png)
![2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B3934425.png)
